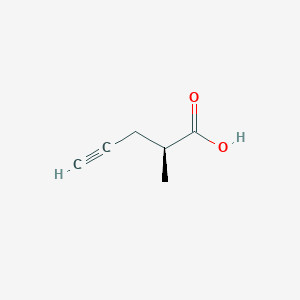

(S)-2-Methyl-4-pentyneoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-Methyl-4-pentyneoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of a carboxyl group (-COOH) attached to a carbon chain with a triple bond. The compound is chiral, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. The (S)-enantiomer indicates that the compound has a specific spatial configuration.

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method for synthesizing this compound involves the Grignard reaction. This process typically starts with the reaction of an alkyl or aryl magnesium halide (Grignard reagent) with carbon dioxide, followed by acid hydrolysis to yield the carboxylic acid.

Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles. The nitrile is first synthesized through a nucleophilic substitution reaction, where an alkyl halide reacts with sodium cyanide. The resulting nitrile is then hydrolyzed under acidic or basic conditions to form the carboxylic acid.

Industrial Production Methods:

Oxidation of Primary Alcohols or Aldehydes: Industrially, this compound can be produced by the oxidation of primary alcohols or aldehydes using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Carboxylation of Alkenes: Another industrial method involves the carboxylation of alkenes using carbon dioxide in the presence of a catalyst.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, depending on the oxidizing agent used.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium cyanide, alkyl halides.

Major Products:

Oxidation: Depending on the conditions, oxidation can yield products such as ketones, aldehydes, or other carboxylic acids.

Reduction: Reduction typically yields the corresponding alcohol.

Substitution: Substitution reactions can produce nitriles, esters, or amides.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Chiral Synthesis

(S)-2-Methyl-4-pentyneoic acid is primarily utilized in the synthesis of chiral intermediates for pharmaceuticals. It serves as a building block in the synthesis of drugs that require specific stereochemistry. For instance, it has been used in synthesizing the drug Sacubitril, which is employed in treating heart failure. The compound's ability to introduce chiral centers makes it valuable for producing enantiomerically pure compounds necessary for pharmacological activity .

1.2. Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. Research has shown that compounds related to this acid can inhibit the growth of various pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .

Food Industry Applications

2.1. Flavoring Agents

This compound and its esters are incorporated into food products as flavoring agents due to their pleasant aroma and taste profile. The alkyl esters of this compound have been added to chewing gums and other foodstuffs to enhance flavor .

2.2. Food Preservation

The compound also shows potential as a natural preservative due to its antimicrobial properties, making it suitable for extending the shelf life of food products by inhibiting spoilage organisms.

Chemical Synthesis Applications

3.1. Organic Synthesis

In organic chemistry, this compound is used as a reagent in various synthetic pathways to create more complex molecules. Its unique structure allows chemists to utilize it in reactions requiring specific stereochemical configurations .

3.2. Esterification Reactions

The acid can undergo esterification reactions to form various esters that are useful in different applications, including solvents and plasticizers . The synthesis of these esters typically involves reacting the acid with alcohols under acidic conditions.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential for development into antimicrobial agents .

Case Study 2: Flavor Enhancement

Research conducted on the use of this compound in food products demonstrated its effectiveness as a flavor enhancer when added to confectionery items, improving consumer acceptance based on sensory evaluations .

Mecanismo De Acción

The mechanism of action of (S)-2-Methyl-4-pentyneoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The triple bond in the carbon chain can also undergo various chemical transformations, contributing to the compound’s versatility in chemical reactions.

Comparación Con Compuestos Similares

®-2-Methyl-4-pentyneoic acid: The enantiomer of (S)-2-Methyl-4-pentyneoic acid, differing only in the spatial arrangement of atoms.

2-Methyl-3-butynoic acid: A structurally similar compound with a different position of the triple bond.

2-Methyl-4-pentenoic acid: A similar compound with a double bond instead of a triple bond.

Uniqueness:

Chirality: The (S)-enantiomer has a specific three-dimensional arrangement, making it unique compared to its ®-enantiomer.

Triple Bond: The presence of a triple bond in the carbon chain distinguishes it from similar compounds with double bonds or single bonds.

Actividad Biológica

(S)-2-Methyl-4-pentenoic acid, also known as 2-methylpent-4-enoic acid, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C6H10O2

- Molecular Weight : 114.142 g/mol

- CAS Number : 1575-74-2

- IUPAC Name : 2-methylpent-4-enoic acid

- Solubility : Very soluble in water

| Property | Value |

|---|---|

| Melting Point | 285°C |

| Optical Rotation | −14° (c=1.3 in 1N HCl) |

| LogP | 1.23 |

| Polar Surface Area | 37.3 Ų |

Research indicates that (S)-2-Methyl-4-pentenoic acid exhibits a range of biological activities through various mechanisms:

- Neuronal Signaling : This compound acts as a ligand for ionotropic glutamate receptors, which are crucial for synaptic transmission and plasticity in the nervous system .

- Anti-infection Properties : It has demonstrated efficacy against several pathogens, including bacterial and viral strains, suggesting potential as an antibiotic or antiviral agent .

- Cell Cycle Regulation : Studies have shown that (S)-2-Methyl-4-pentenoic acid may influence apoptosis and autophagy pathways, indicating its role in regulating cell growth and death .

Case Study 1: Neuroprotective Effects

A study published in Neuropharmacology evaluated the neuroprotective effects of (S)-2-Methyl-4-pentenoic acid on neuronal cells subjected to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and improved cell viability, suggesting its potential use in neurodegenerative diseases.

Case Study 2: Antiviral Activity

Research conducted on the antiviral properties of (S)-2-Methyl-4-pentenoic acid showed promising results against the influenza virus. The compound inhibited viral replication in vitro, highlighting its potential as a therapeutic agent for viral infections.

Case Study 3: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of (S)-2-Methyl-4-pentenoic acid against various bacterial strains, including E. coli and Staphylococcus aureus. The findings revealed that the compound exhibited significant antibacterial activity, making it a candidate for further development as an antibiotic .

Propiedades

IUPAC Name |

(2S)-2-methylpent-4-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIUIMCXQOKXTL-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC#C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.